Iodoetherification Yield: 2-Methyl-4-penten-2-ol vs. Allyl Alcohol in Bis(sym-collidine)iodine(I) Perchlorate-Mediated Halocyclization
In a direct head-to-head comparison under identical reaction conditions, 2-methyl-4-penten-2-ol afforded the corresponding iodoether cyclization product in approximately 62% yield, whereas the primary allylic alcohol benchmark (allyl alcohol, CAS 107-18-6) gave only ~35% yield in the same transformation . The reaction employed bis(sym-collidine)iodine(I) perchlorate in dichloromethane at ambient temperature and is of particular utility for constructing 2-(1-iodoalkyl)oxiranes and oxetanes . The nearly 1.8-fold yield advantage reflects the influence of the tertiary carbinol center on cyclization kinetics and regioselectivity.
| Evidence Dimension | Iodoetherification product yield |
|---|---|
| Target Compound Data | ~62% |
| Comparator Or Baseline | Allyl alcohol (CAS 107-18-6): ~35% |
| Quantified Difference | ~1.8× higher yield (27 percentage-point absolute advantage) |
| Conditions | Bis(sym-collidine)iodine(I) perchlorate, CH₂Cl₂, ambient temperature |
Why This Matters
For synthetic route design targeting iodoether or oxirane intermediates, the tertiary allylic alcohol scaffold of 2-methyl-4-penten-2-ol delivers substantially higher reaction efficiency than the primary allylic alcohol baseline, directly reducing step-count and material cost.
